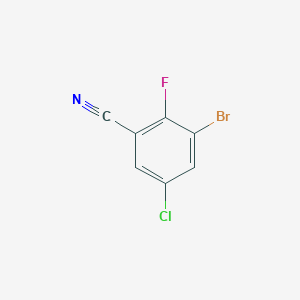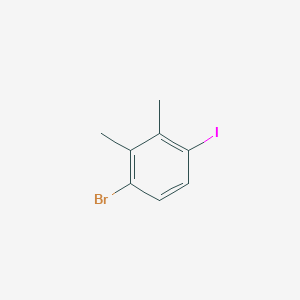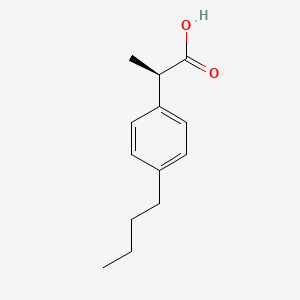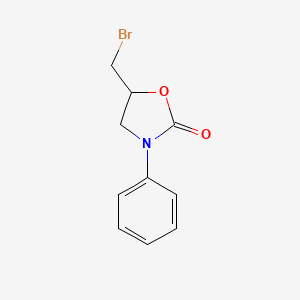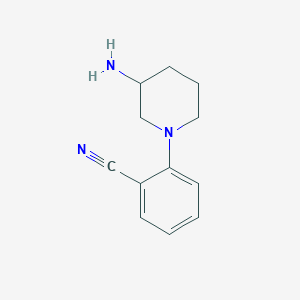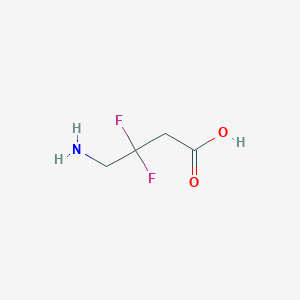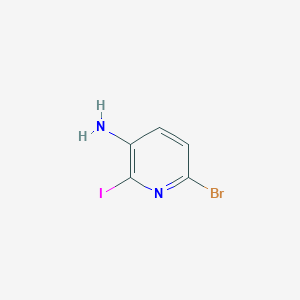
6-Brom-2-iodpyridin-3-amin
Übersicht
Beschreibung
6-Bromo-2-iodopyridin-3-amine is a chemical compound with the CAS Number: 915006-52-9 and a molecular weight of 298.91 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The linear formula of 6-Bromo-2-iodopyridin-3-amine is C5H4BrIN2 . Unfortunately, the search results do not provide more detailed information about the molecular structure of this compound.Physical And Chemical Properties Analysis
6-Bromo-2-iodopyridin-3-amine is a solid substance with a molecular weight of 298.91 . It has a flash point of 173°C and a boiling point of 362.5±42.0°C at 760 mmHg . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Pharmakologie
6-Brom-2-iodpyridin-3-amin: hat aufgrund seiner strukturellen Eigenschaften Potenzial in der pharmakologischen Forschung gezeigt. Es kann als CYP1A2-Inhibitor wirken, was bedeutsam ist, da CYP1A2-Enzyme verschiedene Medikamente im Körper metabolisieren . Seine hohe GI-Absorption und die Eigenschaften der BBB-Permeabilität legen nahe, dass es bei der Wirkstoffabgabe über den Magen-Darm-Trakt und die Blut-Hirn-Schranke wirksam sein könnte .
Materialwissenschaft
In der Materialwissenschaft macht die robuste molekulare Struktur dieser Verbindung, die durch schwere Atome und Halogenkomponenten gekennzeichnet ist, sie zu einem Kandidaten für die Herstellung fortschrittlicher Materialien. Ihre Eigenschaften könnten bei der Entwicklung neuer Polymere oder Beschichtungen genutzt werden, die bestimmte molekulare Wechselwirkungen erfordern .
Chemische Synthese
This compound: dient als vielseitiger Baustein in der chemischen Synthese. Seine reaktiven Halogengruppen machen es für verschiedene Kupplungsreaktionen geeignet, wie zum Beispiel Suzuki- und Sonogashira-Reaktionen, die für die Konstruktion komplexer organischer Moleküle von entscheidender Bedeutung sind .
Analytische Chemie
In der analytischen Chemie könnte diese Verbindung als Standard oder Reagenz in chromatographischen Methoden und Massenspektrometrie verwendet werden. Sein einzigartiges Molekulargewicht und das Vorhandensein von Halogenen ermöglichen eine einfache Detektion und Quantifizierung in komplexen Gemischen .
Biowissenschaften
Die Fähigkeit der Verbindung, die Blut-Hirn-Schranke zu überwinden, und ihre hemmende Wirkung auf bestimmte Cytochrom-P450-Enzyme machen sie zu einem wertvollen Werkzeug in der Neurowissenschaftlichen Forschung. Sie könnte helfen, die Neuropharmakologie und den Metabolismus neuroaktiver Verbindungen zu untersuchen .
Chromatographieforschung
Aufgrund seiner festen physikalischen Form und Stabilität unter inerten Bedingungen kann This compound zur Entwicklung chromatographischer Techniken verwendet werden. Es könnte bei der Trennung von Substanzen helfen, basierend auf ihrer Wechselwirkung mit der Verbindung unter verschiedenen Temperatur- und Druckbedingungen .
Safety and Hazards
The safety information for 6-Bromo-2-iodopyridin-3-amine indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Relevant Papers Unfortunately, the search results do not provide specific peer-reviewed papers related to 6-Bromo-2-iodopyridin-3-amine .
Eigenschaften
IUPAC Name |
6-bromo-2-iodopyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrIN2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVBAENLXVNXCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694835 | |
| Record name | 6-Bromo-2-iodopyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915006-52-9 | |
| Record name | 6-Bromo-2-iodopyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

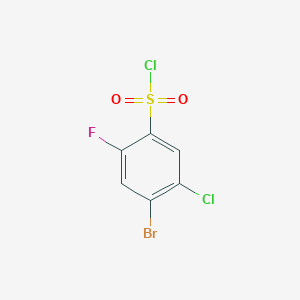


![2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]ethan-1-amine](/img/structure/B1524096.png)
![5-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1524097.png)

